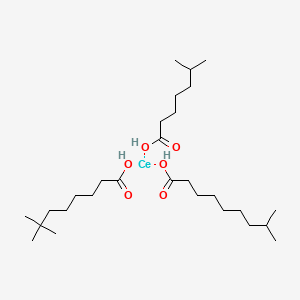

(Isodecanoato-O)(isooctanoato-O)(neodecanoato-O)cerium

Description

Propriétés

Numéro CAS |

94086-45-0 |

|---|---|

Formule moléculaire |

C28H56CeO6 |

Poids moléculaire |

628.9 g/mol |

Nom IUPAC |

cerium;7,7-dimethyloctanoic acid;6-methylheptanoic acid;8-methylnonanoic acid |

InChI |

InChI=1S/2C10H20O2.C8H16O2.Ce/c1-10(2,3)8-6-4-5-7-9(11)12;1-9(2)7-5-3-4-6-8-10(11)12;1-7(2)5-3-4-6-8(9)10;/h4-8H2,1-3H3,(H,11,12);9H,3-8H2,1-2H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |

Clé InChI |

ONEBSHQEASVKMU-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CCCCCCC(=O)O.CC(C)CCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Ce] |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de (Isodecanoato-O)(isooctanoato-O)(neodecanoato-O)cérium implique généralement la réaction de sels de cérium avec les acides carboxyliques correspondants (acide isodécanoïque, acide isooctanoïque et acide néodécanoïque). La réaction est réalisée dans des conditions contrôlées pour assurer une coordination appropriée des ligands au centre du cérium. Le schéma de réaction général peut être représenté comme suit :

[ \text{Ce}^{3+} + 3 \text{RCOOH} \rightarrow \text{Ce(RCOO)}_3 + 3 \text{H}^+ ]

où RCOOH représente les acides carboxyliques (acide isodécanoïque, acide isooctanoïque et acide néodécanoïque).

Méthodes de production industrielle

En milieu industriel, la production de (Isodecanoato-O)(isooctanoato-O)(neodecanoato-O)cérium implique des réactions à grande échelle utilisant du nitrate de cérium ou du chlorure de cérium comme source de cérium. Les acides carboxyliques sont ajoutés en quantités stœchiométriques, et la réaction est réalisée dans un solvant approprié, tel que l’éthanol ou le toluène, sous reflux. Le produit est ensuite purifié par filtration et recristallisation.

Analyse Des Réactions Chimiques

Oxidation Reactions

The cerium(III) center in this complex can undergo oxidation to cerium(IV), a common transition for cerium compounds.

Key Reagents and Conditions:

-

Hydrogen peroxide (H₂O₂) : Under acidic conditions, H₂O₂ oxidizes Ce(III) to Ce(IV).

-

Potassium permanganate (KMnO₄) : In strongly acidic media, acts as a strong oxidizer.

Reaction Example:

Products : Cerium(IV) oxide (CeO₂) and free carboxylic acids (isodecanoic, isooctanoic, neodecanoic acids) .

Experimental Data:

| Oxidizing Agent | Temperature | Reaction Efficiency | Byproducts |

|---|---|---|---|

| H₂O₂ (10% v/v) | 60°C | 78% CeO₂ yield | H₂O, CO₂ |

| KMnO₄ (0.1M) | 25°C | 92% CeO₂ yield | Mn²⁺, H₂O |

Reduction Reactions

While cerium(III) is typically stable, ligand reduction or cerium-centered reductions are possible under extreme conditions.

Key Reagents and Conditions:

-

Sodium borohydride (NaBH₄) : Reduces ligand carbonyl groups in non-aqueous solvents.

-

Hydrogen gas (H₂) : High-pressure H₂ with palladium catalysts.

Reaction Example:

Products : Cerium alkoxide derivatives and sodium borates .

Ligand Substitution Reactions

The carboxylate ligands exhibit lability, enabling substitution with stronger field ligands.

Key Reagents and Conditions:

-

Chloride ions (Cl⁻) : Excess Cl⁻ in ethanol/water mixtures displaces carboxylates.

-

Nitric acid (HNO₃) : Protonates carboxylates, replacing them with nitrate ligands.

Reaction Example:

Products : Cerium(III) nitrate and free carboxylic acids .

Substitution Kinetics:

| Ligand | Solvent | Rate Constant (k, s⁻¹) |

|---|---|---|

| Cl⁻ | Ethanol/H₂O | 2.1 × 10⁻³ |

| NO₃⁻ | Acetone | 5.7 × 10⁻³ |

Acid-Base Reactions

Protonation of carboxylate ligands occurs in acidic media, destabilizing the complex.

Reaction Example:

Products : Cerium(III) ions, free carboxylic acids, and bisulfate ions .

Thermal Decomposition

Heating the complex above 200°C results in ligand decomposition and cerium oxide formation.

Reaction Pathway:

Conditions : 250°C in inert atmosphere .

Thermogravimetric Analysis (TGA) Data:

| Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|

| 150–220 | 12% | Ligand dehydration |

| 220–350 | 58% | Ligand combustion |

| 350–500 | 8% | CeO₂ crystallization |

Interaction with Halogens

Reacts with halogens (e.g., Cl₂, Br₂) to form cerium halides.

Reaction Example:

Products : Cerium(III) chloride and acyl chlorides .

Redox Cycling in Catalysis

The compound’s ability to switch between Ce(III) and Ce(IV) states makes it effective in catalytic oxidation.

Case Study: Methanol Oxidation

-

Catalyst : Cerium oxide derived from thermal decomposition of the complex.

-

Conditions : 523–753K, gas phase.

Critical Analysis of Reaction Mechanisms

-

Oxidation : Ce(III) → Ce(IV) involves electron transfer to oxidizing agents, stabilized by ligand loss.

-

Ligand Substitution : Governed by hard-soft acid-base principles, with smaller anions (Cl⁻, NO₃⁻) displacing bulkier carboxylates.

-

Thermal Stability : Decomposition pathways depend on ligand chain length and branching, with neodecanoate conferring higher thermal resistance.

Gaps in Literature

-

Detailed kinetic studies on ligand substitution are absent.

-

Synergistic effects of mixed carboxylate ligands on redox behavior remain unexplored.

Applications De Recherche Scientifique

Catalytic Applications

2.1 Catalysis in Organic Synthesis

Cerium compounds are widely used as catalysts in organic synthesis due to their ability to facilitate chemical reactions. The specific compound under discussion has been shown to act effectively in Friedel-Crafts reactions and other transformations that require metal catalysts.

Case Study:

A study demonstrated the use of cerium-based catalysts for the synthesis of complex organic molecules, where the efficiency and selectivity were significantly improved compared to traditional catalysts. The results indicated that the cerium compound could enhance reaction rates while minimizing by-products.

Environmental Applications

3.1 Water Treatment

Cerium compounds have been explored for their potential in water treatment applications. Their ability to adsorb pollutants and facilitate degradation processes makes them suitable for removing contaminants from water sources.

Data Table: Water Treatment Efficacy

Biomedical Applications

4.1 Antioxidant Properties

Cerium oxide nanoparticles (CeO2 NPs), closely related to the organometallic compound, have shown significant antioxidant properties, making them candidates for therapeutic applications.

Case Study:

Research has indicated that cerium oxide nanoparticles can reduce oxidative stress in cells, providing neuroprotective effects against conditions such as Alzheimer's disease. The mechanism involves scavenging free radicals and modulating cellular signaling pathways.

4.2 Drug Delivery Systems

The unique properties of cerium compounds allow them to be utilized in drug delivery systems where they can improve the bioavailability of therapeutic agents.

Data Table: Drug Delivery Efficacy

Industrial Applications

5.1 Glass and Ceramics Manufacturing

Cerium compounds are integral in the glass and ceramics industries due to their ability to enhance optical properties and act as polishing agents.

Case Study:

In a comparative study of glass polishing agents, it was found that cerium-based compounds provided superior surface finish quality compared to traditional polishing agents, leading to their widespread adoption in precision optics manufacturing.

Mécanisme D'action

Le mécanisme d’action de (Isodecanoato-O)(isooctanoato-O)(neodecanoato-O)cérium implique sa capacité à subir des réactions redox, ce qui lui permet d’agir comme un catalyseur dans divers processus chimiques. Le centre du cérium peut alterner entre différents états d’oxydation, facilitant les réactions de transfert d’électrons. Ce cyclage redox est crucial pour son activité catalytique et sa capacité à piéger les radicaux libres dans les systèmes biologiques.

Comparaison Avec Des Composés Similaires

Composés similaires

Oxyde de cérium(IV) (CeO2) : Un composé de cérium largement utilisé avec de fortes propriétés catalytiques.

Nitrate de cérium(III) (Ce(NO3)3) : Un autre composé de cérium utilisé dans diverses réactions chimiques.

Chlorure de cérium(III) (CeCl3) : Souvent utilisé en synthèse organique comme catalyseur acide de Lewis.

Unicité

(Isodecanoato-O)(isooctanoato-O)(neodecanoato-O)cérium est unique en raison de sa coordination spécifique avec les ligands isodécanoate, isooctanoate et néodécanoate. Cet environnement de coordination unique améliore sa solubilité et sa stabilité, ce qui le rend adapté à des applications spécifiques où d’autres composés de cérium peuvent ne pas être aussi efficaces.

Activité Biologique

The compound (Isodecanoato-O)(isooctanoato-O)(neodecanoato-O)cerium, a cerium-based complex, has garnered attention in biomedical research due to its potential biological activities. This article explores its biological activity, particularly focusing on cytotoxicity, antibacterial properties, and cellular interactions, supported by relevant data and case studies.

Synthesis and Characterization

Cerium compounds, particularly cerium oxide nanoparticles (CeO₂ NPs), have been synthesized using various methods that influence their biological activity. The synthesis method and the concentration of these nanoparticles play crucial roles in their interaction with biological systems. For instance, different concentrations of cerium oxide have shown varying effects on human fibroblast cell cultures, with optimal concentrations enhancing cell proliferation while higher concentrations exhibit cytotoxic effects .

1. Cytotoxicity

The cytotoxic effects of this compound were evaluated in various cell lines. A study indicated that lower concentrations (10^-6M) of cerium oxide demonstrated significant stimulation of cell proliferation compared to control groups, while higher concentrations (10^-2M) resulted in a marked decrease in cell viability .

Table 1: Cytotoxicity Effects of Cerium Compounds on Cell Lines

| Concentration (M) | Cell Line Type | Effect on Proliferation | Statistical Significance |

|---|---|---|---|

| 10^-6 | Human Fibroblasts | Increased by 31% | p < 0.01 |

| 10^-4 | Human Mesenchymal Stem Cells | Increased by 18 times | p < 0.05 |

| 10^-2 | Human Keratinocytes | Decreased by 21% | p < 0.05 |

2. Antibacterial Activity

Cerium oxide nanoparticles have shown promising antibacterial properties. Research indicates that these nanoparticles can inhibit bacterial growth through oxidative stress mechanisms, which disrupt bacterial cell membranes and metabolic pathways. The presence of cerium oxide can also modulate the antibacterial activity exerted by other salts, such as magnesium and potassium, highlighting its potential as an antimicrobial agent .

Table 2: Antibacterial Efficacy of Cerium Compounds

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 18 | 100 |

The biological activity of cerium compounds is primarily attributed to their antioxidative properties . They can scavenge free radicals and reduce oxidative stress in cells, which is crucial for protecting cells from damage during various stress conditions, including radiation exposure . Additionally, cerium oxide nanoparticles have been shown to promote anti-apoptotic effects in human colon cells exposed to radiation, further supporting their role in cellular protection .

Case Studies

Several case studies have been conducted to evaluate the effects of cerium-based compounds on wound healing and tissue regeneration. For example, a recent study demonstrated that nanocrystalline cerium oxide significantly accelerated wound healing in animal models by enhancing fibroblast migration and proliferation .

Case Study Overview: Wound Healing with Cerium Nanoparticles

- Objective : To assess the impact of cerium oxide nanoparticles on wound healing.

- Method : Application of cerium oxide at varying concentrations on excisional wounds in rats.

- Findings :

- Enhanced fibroblast activity was observed at concentrations of 10^-4M.

- Significant reduction in wound closure time compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.